cyclopentyl (S)-2-cyclohexyl-2-(((6-(3-(hydroxyamino)-3-oxopropyl)pyridin-3-yl)methyl)amino)acetate
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Overview
Description
HDAC-IN-3 is a compound that functions as a histone deacetylase inhibitor. Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. Inhibitors of histone deacetylases have gained significant attention due to their potential therapeutic applications in cancer and other diseases .
Preparation Methods
The synthesis of HDAC-IN-3 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to achieve high yields and purity. Industrial production methods may include large-scale synthesis using optimized reaction conditions and purification techniques to ensure the compound meets the required standards .
Chemical Reactions Analysis
HDAC-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
HDAC-IN-3 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of histone deacetylation and the effects of histone deacetylase inhibition on gene expression. In biology, it is used to investigate the role of histone deacetylases in cellular processes such as cell cycle regulation, apoptosis, and differentiation. In medicine, HDAC-IN-3 is being explored as a potential therapeutic agent for the treatment of cancer, neurodegenerative diseases, and inflammatory conditions. In industry, it is used in the development of new drugs and as a tool for epigenetic research .
Mechanism of Action
HDAC-IN-3 exerts its effects by inhibiting the activity of histone deacetylases. This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene expression. The molecular targets of HDAC-IN-3 include various histone deacetylase isoforms, and the pathways involved include those related to cell cycle regulation, apoptosis, and DNA repair .
Comparison with Similar Compounds
HDAC-IN-3 is unique compared to other histone deacetylase inhibitors due to its specific binding affinity and selectivity for certain histone deacetylase isoforms. Similar compounds include other histone deacetylase inhibitors such as vorinostat, belinostat, and romidepsin. These compounds also inhibit histone deacetylases but may differ in their selectivity, potency, and therapeutic applications .
Properties
Molecular Formula |
C22H33N3O4 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
cyclopentyl 2-cyclohexyl-2-[[6-[3-(hydroxyamino)-3-oxopropyl]pyridin-3-yl]methylamino]acetate |
InChI |
InChI=1S/C22H33N3O4/c26-20(25-28)13-12-18-11-10-16(14-23-18)15-24-21(17-6-2-1-3-7-17)22(27)29-19-8-4-5-9-19/h10-11,14,17,19,21,24,28H,1-9,12-13,15H2,(H,25,26) |
InChI Key |
AFDPFLDWOXXHQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C(=O)OC2CCCC2)NCC3=CN=C(C=C3)CCC(=O)NO |
Origin of Product |
United States |
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